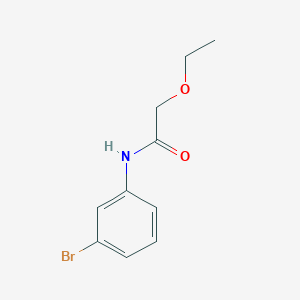
N-(3-bromophenyl)-2-ethoxyacetamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-ethoxyacetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research in recent years. BPEA is a member of the acetamide family and is commonly used in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-ethoxyacetamide is not fully understood. However, it has been suggested that this compound may exert its anticonvulsant and analgesic activities through the modulation of voltage-gated sodium channels. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The anti-inflammatory and antioxidant properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been found to alter the expression of genes involved in the regulation of ion channels, neurotransmitters, and inflammatory mediators. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been found to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-ethoxyacetamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. This compound has also been extensively studied in animal models, making it a well-established compound for scientific research. However, this compound has some limitations. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetic properties. Additionally, this compound has shown some toxicity in animal studies, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(3-bromophenyl)-2-ethoxyacetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including epilepsy, cancer, and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of this compound and its pharmacokinetic properties. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-ethoxyacetamide has been extensively used in scientific research, particularly in drug discovery and development. It has been shown to exhibit potent anticonvulsant and analgesic activities in animal models. This compound has also demonstrated promising activity against various cancer cell lines, including ovarian, prostate, and breast cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYMSZVVJSLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)
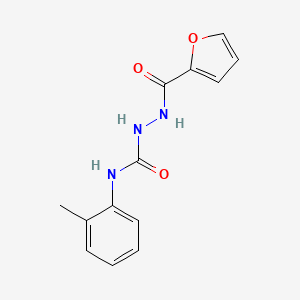
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)
![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)
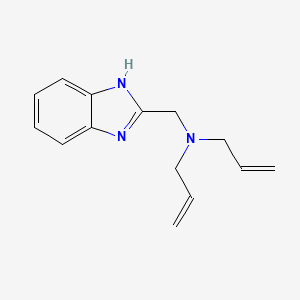


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
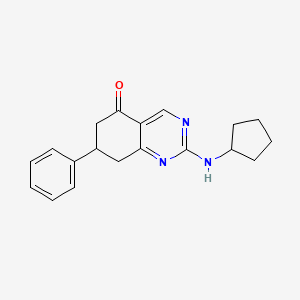
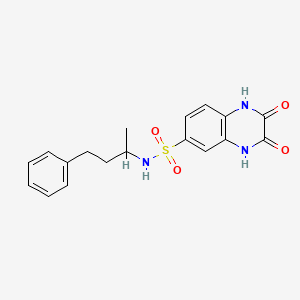

![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)